1-[3-(Methylsulfanyl)phenyl]guanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONCSXXYHDQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398390 | |
| Record name | N-[3-(METHYLTHIO)PHENYL]GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71198-43-1 | |
| Record name | N-[3-(METHYLTHIO)PHENYL]GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of 1 3 Methylsulfanyl Phenyl Guanidine
Vibrational Spectroscopy: Infrared and Raman Studies
The IR and Raman spectra are expected to be rich in information, with distinct bands corresponding to the vibrations of the guanidinium (B1211019) group, the substituted phenyl ring, and the methylsulfanyl moiety.
Key Expected Vibrational Modes:
Guanidinium Group Vibrations: The guanidine (B92328) portion of the molecule will exhibit several characteristic vibrations. The C=N stretching vibration is anticipated to appear as a strong band in the region of 1660-1680 cm⁻¹. N-H stretching vibrations will be prominent in the 3100-3500 cm⁻¹ range, often appearing as broad bands due to hydrogen bonding. N-H bending modes are expected in the 1550-1650 cm⁻¹ region.
Phenyl Ring Vibrations: The aromatic ring will give rise to C-H stretching vibrations typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring will produce a series of bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the phenyl ring will influence the out-of-plane C-H bending vibrations, which are expected in the 650-900 cm⁻¹ region and are diagnostic of the 1,3-disubstitution.
Methylsulfanyl Group Vibrations: The C-S stretching vibration of the methylsulfanyl group is expected to produce a weak to medium intensity band in the 600-800 cm⁻¹ region. The methyl group will show characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1380 cm⁻¹.
The following table provides a summary of the predicted key vibrational frequencies for 1-[3-(Methylsulfanyl)phenyl]guanidine based on data from analogous compounds.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Guanidine | N-H Stretch | 3100 - 3500 | Strong, Broad |
| Guanidine | C=N Stretch | 1660 - 1680 | Strong |
| Guanidine | N-H Bend | 1550 - 1650 | Medium to Strong |
| Phenyl Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Phenyl Ring | C-H Out-of-plane Bend | 650 - 900 | Medium to Strong |
| Methylsulfanyl | C-H Stretch | 2850 - 2960 | Medium |
| Methylsulfanyl | C-S Stretch | 600 - 800 | Weak to Medium |
These predicted vibrational modes provide a foundational understanding of the expected IR and Raman spectra of this compound, which would be instrumental in its experimental identification and structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information. Although experimental spectra for this specific compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar substituted phenylguanidines.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the guanidine group, and the methylsulfanyl group.
Aromatic Protons: The protons on the 1,3-disubstituted phenyl ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, and doublet of doublets) will be influenced by the electron-donating nature of the methylsulfanyl group and the electron-withdrawing/donating nature of the guanidine group.
Guanidine Protons: The N-H protons of the guanidine moiety are expected to give rise to broad signals due to quadrupole broadening and chemical exchange. Their chemical shift can vary significantly depending on the solvent and concentration, but they are generally expected in the δ 5.0-8.0 ppm range.
Methylsulfanyl Protons: The methyl protons of the methylsulfanyl group will appear as a sharp singlet, typically in the upfield region around δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.
Guanidine Carbon: The central carbon of the guanidine group is highly deshielded and is expected to resonate at a characteristic downfield chemical shift, typically in the range of δ 155-160 ppm.
Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 110-150 ppm region. The carbon atom attached to the guanidine group (C1) and the carbon attached to the methylsulfanyl group (C3) will have their chemical shifts significantly influenced by these substituents. The other aromatic carbons will show shifts consistent with a 1,3-disubstituted benzene (B151609) ring.
Methylsulfanyl Carbon: The methyl carbon of the methylsulfanyl group is expected to appear at a relatively upfield chemical shift, typically in the range of δ 15-20 ppm.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Guanidine N-H | 5.0 - 8.0 (broad) | - |
| Guanidine C=N | - | 155 - 160 |
| Phenyl C-H | 6.5 - 8.0 | 110 - 140 |
| Phenyl C-N | - | 140 - 150 |
| Phenyl C-S | - | 135 - 145 |
| Methylsulfanyl S-CH₃ | 2.4 - 2.6 (singlet) | 15 - 20 |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, mass spectrometry would confirm the molecular formula (C₈H₁₁N₃S) and provide insights into its fragmentation pathways.
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙), which would then undergo a series of fragmentation reactions. The fragmentation pattern would be influenced by the stability of the resulting ions and neutral fragments.
Expected Fragmentation Pathways:
Loss of the Methylsulfanyl Group: A common fragmentation pathway for aromatic sulfur compounds is the cleavage of the C-S bond. This could lead to the loss of a methyl radical (·CH₃) or a methylsulfanyl radical (·SCH₃).
Cleavage of the Guanidine Moiety: The guanidine group can undergo fragmentation in several ways. Loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CN₂H₂) from the molecular ion are plausible fragmentation pathways.
Fragmentation of the Phenyl Ring: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.
The following table lists some of the expected key fragments and their corresponding mass-to-charge ratios (m/z) for this compound.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺˙ | [C₈H₁₁N₃S]⁺˙ | 181 |
| [M - CH₃]⁺ | [C₇H₈N₃S]⁺ | 166 |
| [M - NH₃]⁺˙ | [C₈H₈NS]⁺˙ | 164 |
| [M - SCH₃]⁺ | [C₇H₈N₃]⁺ | 134 |
| [C₆H₄S]⁺˙ | Thiophenoxy radical cation | 108 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
High-resolution mass spectrometry (HRMS) would be invaluable for unambiguously determining the elemental composition of the molecular ion and its fragments, thereby confirming the identity and purity of this compound.
X-ray Crystallography of this compound and Analogues
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound has not been reported, analysis of the crystal structures of analogous substituted phenylguanidines allows for a detailed prediction of its solid-state conformation, geometry, and intermolecular interactions.
The conformation of this compound in the solid state will be determined by a balance of steric and electronic effects, as well as intermolecular forces.
Guanidine Group Geometry: The central CN₃ core of the guanidine group is expected to be planar or nearly planar. The C-N bond lengths within the guanidine moiety will depend on the tautomeric form present in the crystal. In the common amino tautomer, one C=N double bond and two C-N single bonds would be expected, though resonance can lead to some delocalization and averaging of these bond lengths.
Methylsulfanyl Group Orientation: The methyl group of the methylsulfanyl substituent is likely to be oriented to minimize steric clashes with the adjacent C-H bond of the phenyl ring.
The following table presents predicted bond lengths and angles for key structural features of this compound based on data from similar compounds.
| Parameter | Predicted Value |
| C=N (guanidine) Bond Length | ~1.27 - 1.30 Å |
| C-N (guanidine) Bond Length | ~1.34 - 1.38 Å |
| C(phenyl)-N Bond Length | ~1.40 - 1.44 Å |
| C(phenyl)-S Bond Length | ~1.75 - 1.80 Å |
| S-C(methyl) Bond Length | ~1.80 - 1.85 Å |
| N-C-N (guanidine) Angle | ~120° |
| C-N-C (phenyl-guanidine) Angle | ~125 - 130° |
Intermolecular interactions play a crucial role in the crystal packing of guanidine derivatives. Hydrogen bonding and π-π stacking are expected to be the dominant forces in the solid-state structure of this compound.
Hydrogen Bonding: The guanidine group is an excellent hydrogen bond donor (N-H groups) and acceptor (imine nitrogen). In the crystalline state, extensive intermolecular hydrogen bonding networks are anticipated. These hydrogen bonds can link molecules into chains, layers, or more complex three-dimensional architectures. The N-H protons can form hydrogen bonds with the imine nitrogen of a neighboring molecule, leading to the formation of characteristic dimeric or catemeric motifs.
The interplay of strong hydrogen bonds and weaker π-π stacking interactions will ultimately determine the final crystal packing arrangement of this compound.
Investigating Tautomerism in this compound
Guanidines can exist in different tautomeric forms due to the migration of a proton among the three nitrogen atoms of the guanidine moiety. For this compound, several tautomers are possible, and their relative stability will depend on factors such as intramolecular hydrogen bonding, conjugation with the phenyl ring, and intermolecular interactions in the solid state or solvation effects in solution.
The principal tautomeric equilibrium for monosubstituted phenylguanidines involves the position of the imine double bond (C=N). The double bond can be located between the central carbon and the phenyl-substituted nitrogen (an iminophenyl form) or between the central carbon and one of the unsubstituted nitrogens (an aminophenyl form).
Amino Tautomer: This is generally the more stable tautomer for N-arylguanidines. In this form, the C=N double bond is exocyclic to the phenyl ring, allowing for resonance stabilization between the amino groups and the imine.
Imino Tautomer: In this form, the C=N double bond is part of the linkage to the phenyl ring. This tautomer is generally less stable but its population can be influenced by substitution and environmental factors.
Computational studies on related N-arylguanidines have shown that the energy difference between these tautomers can be small, suggesting that a mixture of tautomers might exist in solution. The electronic properties of the substituent on the phenyl ring can influence the tautomeric equilibrium. The methylsulfanyl group, being a weakly electron-donating group, is expected to favor the amino tautomer, where the guanidine group's electronic character is less influenced by direct conjugation with the ring through the imine bond.
Experimental techniques like ¹⁵N NMR spectroscopy are particularly powerful for studying guanidine tautomerism, as the chemical shift of the nitrogen atoms is highly sensitive to their hybridization and chemical environment. In the absence of such specific data for this compound, the predominance of the amino tautomer is the most reasonable prediction based on the behavior of analogous compounds.
Experimental Approaches to Tautomeric Equilibrium Determination
The determination of tautomeric equilibrium in guanidine derivatives, including this compound, relies on a combination of spectroscopic and crystallographic techniques. These methods provide insight into the predominant tautomeric forms present in different phases (solution and solid-state) by probing molecular structure and proton positions.
One of the most powerful techniques for studying tautomerism in solution is Nuclear Magnetic Resonance (NMR) spectroscopy . Multinuclear NMR experiments, including ¹H, ¹³C, and particularly ¹⁵N NMR, are employed to distinguish between tautomers. researchgate.netfu-berlin.de In systems with slow proton exchange, often achieved at low temperatures, it is possible to observe distinct signals for each tautomer, allowing for direct quantification of their relative populations by integrating the signals. fu-berlin.de For guanidines, ¹⁵N NMR can be especially informative as the different tautomers involve the protonation of distinct nitrogen atoms, leading to significant differences in their chemical shifts. researchgate.net
Single-crystal X-ray diffraction is the definitive method for elucidating the tautomeric structure in the solid state. fu-berlin.demdpi.commdpi.com This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths and hydrogen atom locations within the crystal lattice. mdpi.com The distinction between a carbon-nitrogen double bond (C=N) and a single bond (C-N) is critical. For instance, analysis of N,N'-substituted guanidines has shown that one C-N bond is typically short (around 1.271–1.308 Å), corresponding to a C=N double bond, which helps identify the specific imino nitrogen and thus the dominant tautomer. mdpi.com
The table below summarizes key experimental methods used in the study of tautomeric equilibria.
| Experimental Technique | Phase | Information Provided | Reference |
| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Solution | Identifies and quantifies tautomers in equilibrium, especially at low temperatures. | researchgate.netfu-berlin.de |
| X-ray Crystallography | Solid | Provides precise bond lengths and atomic positions, definitively identifying the tautomeric form in the crystal. | fu-berlin.demdpi.com |
| UV-Vis Spectroscopy | Solution | Can indicate shifts in tautomeric equilibrium based on changes in electronic absorption spectra, often correlated with solvent or substituent changes. | mdpi.com |
Influence of Substituents on Tautomer Stability in Solution and Solid Phases
The stability of a particular guanidine tautomer is significantly influenced by the electronic properties of the substituents on the phenyl ring and by intermolecular forces, such as hydrogen bonding, in both solution and solid phases. mdpi.comresearchgate.net The interplay between these factors dictates the position of the tautomeric equilibrium.
In the solid state, the structure of N,N'-substituted guanidines is governed by both the electronic nature of the substituents and the hydrogen bonding patterns within the crystal lattice. mdpi.com Research on a series of guanidines with varying aniline (B41778) substituents revealed a clear correlation between the substituent's electron-donating or electron-withdrawing character and the resulting tautomeric form. mdpi.com The electronic effect can be quantified by the pKₐ of the corresponding aniline precursor. A distinct switch in the preferred tautomer was observed based on this value. mdpi.com
Guanidines substituted with anilines where the corresponding amine has a pKₐ greater than 3.8 (less electron-deficient) were found to crystallize in a cis-trans conformation. mdpi.com
Conversely, when more electron-deficient aniline substituents were introduced, corresponding to an amine pKₐ less than 3.2 , the crystallized tautomer changed to a cis-cis form. mdpi.comresearchgate.net
The 3-methylsulfanyl group in this compound is considered to have a weak electron-donating effect. Based on the established trends, this would favor the tautomeric form typically observed for less electron-deficient systems.
In solution, the tautomeric equilibrium can be controlled by the substituent effect. mdpi.comnih.gov Studies on related systems have shown that strong electron-donating groups can shift the equilibrium significantly toward one tautomer, while strong electron-accepting groups favor another. mdpi.comnih.gov The solvent also plays a crucial role, as it can form intermolecular hydrogen bonds that compete with or reinforce intramolecular hydrogen bonds, thereby altering tautomer stability. mdpi.commdpi.com The polarity of the solvent can enhance or weaken the electronic effects of the substituents. nih.govresearchgate.net
The following table details the relationship between substituent electronics and the observed tautomeric form in the solid state for a series of N,N'-substituted guanidines.
| Substituent on Aniline Ring | pKₐ of Corresponding Aniline | Observed Tautomer Form (Solid State) | Reference |
| 4-Methoxy | 5.34 | cis-trans (T1) | mdpi.com |
| 4-Methyl | 5.08 | cis-trans (T1) | mdpi.com |
| 3-Methyl | 4.70 | cis-trans (T1) | mdpi.com |
| Unsubstituted | 4.60 | cis-trans (T1) | mdpi.com |
| 3-Methoxy | 4.23 | cis-trans (T1) | mdpi.com |
| 3-Chloro | 3.52 | cis-cis (T2) | mdpi.com |
| 3-Trifluoromethyl | 3.20 | cis-cis (T2) | mdpi.com |
| 4-Acetyl | 2.50 | cis-cis (T2) | mdpi.com |
Computational and Theoretical Investigations of 1 3 Methylsulfanyl Phenyl Guanidine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the arrangement of electrons and energy levels within a molecule. These calculations form the basis for understanding molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org It is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively large systems. scirp.org In a DFT study of 1-[3-(Methylsulfanyl)phenyl]guanidine, the geometry of the molecule is first optimized to find its most stable, lowest-energy conformation.
Following optimization, the molecular orbitals (MOs) are calculated. These orbitals describe the regions in space where electrons are likely to be found and are associated with specific energy levels. For this compound, the MOs would be distributed across the entire molecule, with significant contributions from the π-system of the phenyl ring and the lone pairs of the nitrogen and sulfur atoms. The guanidino group, being electron-rich, and the methylsulfanyl group would significantly influence the energy and distribution of these orbitals.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comimperial.ac.uk The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu
For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidino and methylsulfanyl moieties, which are the most nucleophilic parts of the molecule. The LUMO is likely to be distributed over the π-antibonding system of the phenyl ring. A small HOMO-LUMO gap would suggest that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu
| Parameter | Typical Energy Value (eV) | Primary Location | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO Energy | -5.0 to -6.5 | Guanidino and Methylsulfanyl Groups | Nucleophilic / Electron-Donating Site |
| LUMO Energy | -0.5 to -2.0 | Phenyl Ring (π* system) | Electrophilic / Electron-Accepting Site |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | N/A | Indicator of Chemical Stability and Reactivity |
The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. uni-muenchen.deproteopedia.org It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
In an MEP map of this compound, distinct regions of electrostatic potential would be visible:
Negative Potential (Red/Yellow): These areas, rich in electron density, are expected around the nitrogen atoms of the guanidine (B92328) group and the sulfur atom of the methylsulfanyl group. These sites are prone to electrophilic attack and are involved in hydrogen bonding as acceptors. researchgate.net
Positive Potential (Blue): These electron-deficient regions are typically found around the hydrogen atoms, particularly those attached to the nitrogens of the guanidino group, making them potential hydrogen bond donors.
Neutral Potential (Green): The carbon atoms of the phenyl ring and the methyl group would likely exhibit a more neutral potential.
Computational Modeling of Basicity (pKa) and Protonation States
The basicity of a molecule, quantified by its pKa value, is a measure of its ability to accept a proton. Guanidines are known to be very strong organic bases, and computational methods can predict their pKa values with considerable accuracy. nih.gov These models calculate the Gibbs free energy change associated with the protonation reaction in a solvent, typically water. mdpi.com
For a molecule with multiple potential protonation sites like this compound, computational methods can determine the most favorable site by calculating the energy of each possible protonated form (conjugate acid). The guanidino group contains three nitrogen atoms that could potentially be protonated.
Theoretical calculations would overwhelmingly predict that protonation occurs on the imino (=NH) nitrogen. The resulting positive charge on the formed guanidinium (B1211019) ion is highly delocalized across the three nitrogen atoms and the central carbon atom through resonance. This extensive charge delocalization results in a highly stable conjugate acid, which is the source of the exceptionally high basicity of the guanidine functional group. Calculations would show this protonated form to be significantly lower in energy compared to forms where the amino (-NH2) nitrogens are protonated.
| Protonation Site | Resulting Cation | Key Feature | Predicted Relative Energy |
|---|---|---|---|
| Imino Nitrogen (=NH) | Guanidinium Ion | Extensive Resonance Stabilization | Most Stable (Lowest Energy) |
| Amino Nitrogen (-NH₂) | Localized Cation | Limited Resonance | Less Stable (Higher Energy) |
The solvent plays a critical role in acid-base equilibria. libretexts.org Computational pKa predictions must therefore account for solvent effects. semanticscholar.org This is typically achieved using solvation models, which can be categorized as:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and often provides good accuracy for pKa predictions. nih.gov
Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for stabilizing the charged, protonated form of the guanidine. nih.gov
For this compound, the use of a polar protic solvent like water would be expected to significantly stabilize the positively charged guanidinium ion through hydrogen bonding and dielectric effects, thereby influencing the calculated pKa value. libretexts.org The choice of solvation model can impact the final predicted pKa, and often a combination of implicit and explicit models yields the most accurate results. nih.govchemrxiv.org
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and flexibility of molecules. nih.govyoutube.comyoutube.com For this compound, MD simulations would be instrumental in characterizing the dynamic behavior of the molecule, particularly the rotational freedom around its key single bonds. The primary sources of conformational flexibility in this molecule are the rotation around the C(phenyl)-N(guanidine) bond and the C(phenyl)-S(methylsulfanyl) bond.
The rotational barrier around the C-N bond would define the relative orientation of the phenyl ring and the guanidine moiety. It is anticipated that the molecule would predominantly populate low-energy conformations where steric hindrance between the ortho-hydrogens of the phenyl ring and the amino groups of the guanidine is minimized. The planarity of the guanidinium group due to resonance would be a key feature influencing these conformational preferences.
Similarly, rotation around the C-S bond of the methylsulfanyl group would lead to different spatial arrangements of the methyl group relative to the phenyl ring. The conformational flexibility is a crucial determinant of how the molecule interacts with its environment, including solvent molecules and potential binding partners. researchgate.net
Table 1: Predicted Major Conformational States of this compound from Theoretical MD Simulations
| Dihedral Angle | Predicted Stable Conformation(s) | Predicted Energy Barrier (kcal/mol) |
| C2-C1-N-C(guanidine) | ~30° and ~150° | 4-8 |
| C2-C3-S-C(methyl) | ~90° | 2-4 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that could be obtained from molecular dynamics simulations.
In Silico Studies on Molecular Interactions and Recognition
In silico methods are essential for understanding the intricate network of non-covalent interactions that govern molecular recognition processes. nih.govnih.gov For this compound, these studies would focus on the hydrogen bonding capabilities of the guanidinium group and other non-covalent interactions involving the aromatic ring and the methylsulfanyl substituent.
The guanidinium group of this compound is a potent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor atoms. researchgate.net In its protonated state, which is the predominant form under physiological conditions, the guanidinium ion can establish strong, charge-assisted hydrogen bonds. Computational methods such as Density Functional Theory (DFT) can be employed to calculate the geometries and energies of these hydrogen bonds. mdpi.com
The analysis would likely reveal a network of interactions where the N-H protons of the guanidinium group interact with hydrogen bond acceptors such as water, carboxylate groups, or phosphate (B84403) groups. The strength of these hydrogen bonds is a critical factor in the binding affinity of the molecule to biological targets. nih.gov
Table 2: Predicted Hydrogen Bond Properties of Protonated this compound with an Acetate Ion
| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) |
| N-H···O | 1.8 - 2.0 | 10 - 15 |
| N-H···O | 1.9 - 2.1 | 8 - 12 |
Note: The data in this table is hypothetical and based on typical values for charge-assisted hydrogen bonds involving guanidinium ions.
Beyond hydrogen bonding, other non-covalent interactions play a significant role in the molecular recognition of this compound. mdpi.comresearchgate.netmdpi.com The phenyl ring can engage in several types of interactions:
π-π stacking: Interactions with other aromatic systems.
Cation-π interactions: The positively charged guanidinium group can interact favorably with the electron-rich face of an aromatic ring.
Hydrophobic interactions: The phenyl ring contributes to the molecule's hydrophobic character.
Computational Mechanistic Studies of this compound in Reactions
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including those catalyzed by guanidine derivatives. researchgate.net Such studies for this compound would focus on its potential role as an organocatalyst.
Guanidines are known to catalyze a variety of organic reactions, often acting as Brønsted bases or by forming key hydrogen bonds in the transition state. nih.govrsc.orgrsc.org A computational investigation of a reaction catalyzed by this compound would involve mapping the potential energy surface to identify the transition states of the catalytic cycle. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgdntb.gov.ua
For instance, in a Michael addition reaction, the guanidine could deprotonate the nucleophile, and the resulting guanidinium ion could then stabilize the negatively charged intermediate through hydrogen bonding. Transition state analysis using DFT would allow for the determination of the activation energies and the geometries of the transition state structures, providing a detailed understanding of how the catalyst facilitates the reaction.
Table 3: Hypothetical Transition State Analysis for a this compound-Catalyzed Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Interacting Residues |
| Proton Transfer | TS1 | 15 - 20 | Guanidine N, Substrate C-H |
| C-C Bond Formation | TS2 | 10 - 15 | Guanidinium N-H, Intermediate O |
Note: This data is illustrative and represents the type of information that would be generated from a computational mechanistic study.
In many guanidine-catalyzed reactions, the initial proton transfer from the substrate to the guanidine catalyst is predicted to be the rate-determining step. nih.govrsc.org However, the nature of the substrate and the specific reaction conditions can influence which step is rate-limiting. Understanding the RDS is crucial for optimizing reaction conditions and for the rational design of more efficient guanidine-based catalysts.
A Review of this compound in Chemical Research
The guanidine functional group is a cornerstone in various areas of chemical science due to its unique electronic and structural properties. As a class of compounds, guanidines are recognized for their exceptional basicity and their ability to participate in hydrogen bonding, making them valuable as catalysts and ligands. This article focuses on the specific compound this compound, exploring its documented and potential applications in chemical research based on the established reactivity of the guanidine moiety.
Advanced Research Techniques and Mechanistic Probes for 1 3 Methylsulfanyl Phenyl Guanidine
In Situ Spectroscopic Monitoring of Guanidine-Catalyzed Reactions
In situ spectroscopic methods are indispensable tools for observing chemical reactions in real-time, providing a continuous stream of data without the need for sampling and quenching. nih.gov This allows for the tracking of reactants, intermediates, and products under actual reaction conditions. nih.gov Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring reactions catalyzed by guanidines.
For a reaction catalyzed by 1-[3-(Methylsulfanyl)phenyl]guanidine, an Attenuated Total Reflection (ATR) FTIR probe can be immersed directly into the reaction vessel. This setup enables the continuous collection of infrared spectra throughout the reaction. whiterose.ac.uk Key vibrational modes can be monitored to determine the concentration profiles of various species. For instance, in a guanidine-catalyzed Michael addition of a pronucleophile to an α,β-unsaturated carbonyl compound, specific spectral regions would be of interest. The disappearance of the C=O stretching vibration of the Michael acceptor and the characteristic peaks of the pronucleophile would be tracked alongside the appearance of new peaks corresponding to the C-C bond formation and other structural features of the product.
The guanidine (B92328) catalyst itself can also be observed. The C=N stretching frequency of the guanidine moiety provides information about its protonation state and involvement in hydrogen bonding, which is often a key aspect of the catalytic cycle. rsc.orgrsc.org This real-time data is crucial for understanding reaction kinetics, identifying potential bottlenecks, and detecting transient intermediates that might be missed by traditional offline analysis.
| Species | Functional Group | Characteristic Frequency (cm⁻¹) | Observed Trend |
|---|---|---|---|
| α,β-Unsaturated Ketone (Reactant) | Conjugated C=O | ~1685-1665 | Intensity decreases |
| Malonate Ester (Reactant) | Ester C=O | ~1750-1735 | Intensity decreases |
| This compound | C=N Stretch | ~1650-1550 | May shift upon protonation |
| Adduct (Product) | Saturated C=O | ~1730-1715 | Intensity increases |
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step (RDS) of a reaction and understanding the nature of transition states. princeton.edu It is defined as the ratio of the reaction rate of a substrate containing a light isotope (k_light) to the rate of the same substrate with a heavy isotope (k_heavy) at a specific position. For reactions involving proton transfer, the deuterium (B1214612) KIE (kH/kD) is commonly measured.
Guanidines, including this compound, are strong Brønsted bases and often function by deprotonating a substrate in the initial step of a catalytic cycle. rsc.org A primary KIE, where kH/kD > 1, is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For example, if the abstraction of a proton from a carbon acid by the guanidine catalyst is the slowest step, replacing that proton with deuterium will significantly slow down the reaction, leading to a large primary KIE, typically in the range of 3-8 at room temperature. nih.gov Exceptionally large KIE values (e.g., kH/kD > 10) can be indicative of quantum mechanical tunneling, a phenomenon where a proton passes through the activation barrier rather than over it. princeton.edursc.org
Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. Secondary KIEs can also provide valuable information about changes in hybridization or steric environment at the labeled position during the RDS. princeton.edu By systematically labeling different positions in the substrate, researchers can map out the critical bond-breaking and bond-forming events along the reaction coordinate.
| Observed kH/kD Value | Type of KIE | Mechanistic Implication |
|---|---|---|
| ~ 1 | No KIE | C-H bond breaking is not involved in the rate-determining step. |
| 1.1 - 1.4 | Secondary KIE | Change in hybridization (e.g., sp³ to sp²) at the labeled carbon in the RDS. |
| 3 - 8 | Primary KIE | C-H bond breaking is the rate-determining step. |
| > 10 | Large Primary KIE | Suggests significant quantum tunneling in the proton transfer step. rsc.org |
Reaction Progress Kinetics Analysis
Reaction Progress Kinetic Analysis (RPKA) is a methodology pioneered by Donna Blackmond that streamlines the determination of reaction rate laws. mt.comscripps.edu Unlike traditional kinetic methods that often rely on pseudo-first-order conditions, RPKA utilizes data from synthetically relevant conditions where multiple reactant concentrations change simultaneously. mt.comwikipedia.org This approach provides a comprehensive kinetic profile of the reaction from a minimal number of experiments. nih.govacs.org
The core of RPKA involves plotting the reaction rate (d[P]/dt) against reactant concentrations over the course of a single reaction. princeton.edu By designing specific experiments, such as "same excess" and "different excess" experiments, one can graphically deduce the reaction order with respect to each component, including the catalyst. mt.comnih.gov
A key advantage of RPKA is its ability to visually identify complex kinetic phenomena. scripps.edunih.gov For a reaction catalyzed by this compound, RPKA could reveal:
Catalyst Deactivation: A decrease in reaction rate that is faster than predicted by reactant consumption alone. wikipedia.org
Product Inhibition: A scenario where the product binds to the catalyst, slowing down the reaction. This is identified by comparing experiments with and without initially added product. wikipedia.orgnih.gov
Changes in the Catalyst's Resting State: The dominant form of the catalyst during the reaction may change as reactant concentrations change, leading to non-linear rate dependencies. wikipedia.org
By overlaying the kinetic profiles of carefully designed experiments, a visual and often unambiguous picture of the reaction's kinetic behavior emerges, providing deep mechanistic insights that are difficult to obtain through other methods. princeton.edunih.gov
Advanced Crystallization Techniques for Structural Determination
Obtaining high-quality single crystals is a prerequisite for determining the precise three-dimensional structure of a molecule like this compound via Single Crystal X-ray Diffraction (SCXRD). rsc.orgrsc.org While simple cooling or slow evaporation are standard methods, guanidines and their salts can be challenging to crystallize. Several advanced techniques can be employed to overcome these hurdles. rsc.orgmanchester.ac.ukgriffith.edu.au
Vapor Diffusion: This is one of the most successful methods for growing high-quality crystals. unifr.ch A concentrated solution of the compound in a small vial is placed inside a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses in the vapor phase into the compound's solution, gradually reducing its solubility and promoting slow, ordered crystal growth. unifr.ch
Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound over a less dense, miscible anti-solvent. unifr.ch Crystallization occurs slowly at the interface between the two liquids as they diffuse into one another. This method avoids rapid precipitation and allows for the growth of well-defined crystals.
Microbatch Under-Oil: This high-throughput method is excellent for screening a wide range of crystallization conditions. rsc.org Nanoliter- to microliter-sized droplets of the compound's solution are dispensed into the wells of a microplate and covered with an inert oil (e.g., paraffin (B1166041) or silicone oil). The oil controls the rate of solvent evaporation, allowing for slow concentration and crystallization. rsc.org
Co-crystallization: If a compound is difficult to crystallize on its own, it can be co-crystallized with a suitable "co-former." unifr.chacs.org For guanidinium (B1211019) salts, selecting an appropriate counter-anion is a form of co-crystallization that can drastically improve crystal quality by establishing robust and predictable hydrogen-bonding networks. nih.gov
The resulting crystal structure provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding patterns between the guanidinium cation and a substrate or counter-ion, which are fundamental to understanding its catalytic activity. researchgate.netresearchgate.net
| Technique | Principle | Advantages | Best Suited For |
|---|---|---|---|
| Vapor Diffusion | Slow diffusion of an anti-solvent via vapor phase. unifr.ch | High-quality crystals, requires small sample amount. unifr.ch | Thermally stable compounds. |
| Liquid-Liquid Diffusion | Slow diffusion at the interface of two liquids. unifr.ch | Good for sensitive compounds, simple setup. | Systems with appropriate solvent/anti-solvent pairs. |
| Microbatch Under-Oil | Slow evaporation of solvent from droplets under oil. rsc.org | High-throughput screening, minimal sample usage. rsc.org | Water-soluble organic salts. rsc.org |
| Co-crystallization | Formation of a multi-component crystal lattice. acs.org | Crystallizes oils or poorly crystallizing compounds. nih.gov | Compounds with strong hydrogen bond donors/acceptors. |
Future Research Directions and Unexplored Avenues for 1 3 Methylsulfanyl Phenyl Guanidine
Development of Highly Tunable and Selective Synthetic Routes
The future exploration of 1-[3-(Methylsulfanyl)phenyl]guanidine hinges on the development of efficient, scalable, and versatile synthetic methodologies. While classical methods for guanidine (B92328) synthesis exist, future research should focus on modern, catalytic approaches that offer high degrees of tunability and selectivity.
A primary avenue for investigation involves the guanylation of 3-(methylsulfanyl)aniline. Traditional methods often rely on harsh reagents and produce stoichiometric byproducts. rsc.org Future synthetic strategies should aim to overcome these limitations. One promising approach is the use of carbodiimides in the presence of catalysts. While aromatic amines are generally less nucleophilic and may not react with carbodiimides under uncatalyzed conditions, certain catalysts can facilitate this transformation efficiently. rsc.orgdergipark.org.tr Research into lanthanide or other transition metal catalysts could provide a mild and effective route to this compound from 3-(methylsulfanyl)aniline and a suitable carbodiimide (B86325). acs.org
Another key area is the development of one-pot, multi-component reactions. For instance, a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported for N-aryl guanidines and could be adapted for the synthesis of our target compound. organic-chemistry.orgorganic-chemistry.org Such methods are highly desirable for their operational simplicity and atom economy.
Furthermore, the synthesis from thiourea (B124793) precursors represents a viable and common pathway. rsc.org Future work could focus on photocatalytic methods that allow the conversion of a corresponding N-[3-(methylsulfanyl)phenyl]thiourea to the desired guanidine under mild, visible-light-mediated conditions, offering a green and efficient alternative to traditional methods that often require heavy metal reagents. researchgate.net
| Synthetic Approach | Potential Starting Materials | Key Advantages for Future Development |
| Catalytic Guanylation | 3-(Methylsulfanyl)aniline, Carbodiimide | High atom economy, mild reaction conditions, potential for asymmetric catalysis. |
| Multi-component Reaction | 3-(Methylsulfanyl)phenylboronic acid, Cyanamide (B42294), Amine | Operational simplicity, rapid access to diverse derivatives. |
| Photocatalytic Conversion | N-[3-(Methylsulfanyl)phenyl]thiourea, Amine | Use of visible light, environmentally friendly, low toxicity. |
Expansion of Catalytic Scope in Novel Chemical Reactions
The inherent basicity and hydrogen-bonding capabilities of the guanidine moiety make it a powerful motif in organocatalysis. researchgate.net The unique electronic signature of the methylsulfanyl group in this compound could modulate its catalytic activity in interesting ways, opening up new avenues for its application.
Future research should explore its potential as a Brønsted base catalyst in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-donating nature of the methylsulfanyl group could enhance the basicity of the guanidine, potentially leading to higher catalytic efficiency in reactions such as Michael additions, aldol reactions, and cyanosilylations. Comparative studies with other substituted phenylguanidines would be crucial to elucidate the electronic effect of the methylsulfanyl group on catalytic performance.
Moreover, upon protonation, the resulting guanidinium (B1211019) ion can act as a hydrogen-bond donor catalyst. This dual-mode reactivity is a hallmark of guanidine organocatalysis. researchgate.net The potential of 1-[3-(Methylsulfanyl)phenyl]guanidinium salts in activating substrates through hydrogen bonding should be systematically investigated in reactions like the nitroaldol (Henry) reaction or asymmetric cycloadditions. nih.gov The development of chiral variants, perhaps through the introduction of a chiral scaffold on one of the guanidine nitrogens, could pave the way for its use in asymmetric organocatalysis.
The integration of the guanidine moiety with other functional groups, such as N-heterocyclic carbenes (NHCs), could also lead to novel catalytic systems. A guanidine-linked NHC could offer unique steric and electronic properties, and its metal complexes could be explored as versatile catalysts in reactions like hydroboration and carboboration. rsc.org
Integration into Supramolecular Systems and Smart Materials
The guanidinium cation is a superb building block for supramolecular chemistry due to its planar geometry and ability to form multiple, directional hydrogen bonds. wikipedia.org These interactions can be harnessed to construct complex, self-assembling systems and functional "smart" materials.
An exciting future direction is the incorporation of 1-[3-(Methylsulfanyl)phenyl]guanidinium units into larger molecular architectures to create novel supramolecular polymers or gels. The methylsulfanyl group could introduce additional non-covalent interactions, such as sulfur-π or C-H---S interactions, which could influence the self-assembly process and the final properties of the material. These materials could exhibit stimuli-responsive behavior, for example, changing their properties in response to changes in pH, temperature, or the presence of specific analytes.
Furthermore, the strong binding affinity of guanidinium for oxoanions like carboxylates and phosphates can be exploited to create "molecular glues" for biological systems. researchgate.net By incorporating multiple 1-[3-(Methylsulfanyl)phenyl]guanidinium moieties into a polymer backbone, it may be possible to create materials that adhere strongly to biological tissues, which are rich in negatively charged groups. acs.org The methylsulfanyl group could modulate the lipophilicity of the material, potentially enhancing its interaction with cell membranes.
The development of covalent adaptable networks (CANs) based on guanidine chemistry is another promising area. wwu.edu The reversible nature of the guanidine exchange reaction at elevated temperatures could be used to create reprocessable and recyclable polymer networks, with the methylsulfanyl substituent potentially influencing the kinetics of the exchange process.
| Application Area | Key Supramolecular Principle | Potential Functionality |
| Supramolecular Polymers | Hydrogen bonding, Self-assembly | Stimuli-responsive gels, sensors |
| Bio-adhesives | Multivalent ion pairing | Tissue engineering, wound healing |
| Covalent Adaptable Networks | Thermal Guanidine Metathesis | Recyclable thermosets, self-healing materials |
Exploration as an Anion Receptor or Recognition Moiety
The guanidinium group is one of the most effective synthetic receptors for anions, particularly oxoanions, in both organic and aqueous media. oup.com This is due to the combination of electrostatic attraction and the formation of strong, bidentate hydrogen bonds. The potential of 1-[3-(Methylsulfanyl)phenyl]guanidinium as a selective anion receptor is a significant and largely unexplored research avenue.
Future studies should systematically evaluate the binding affinities of this compound for a range of anions, including halides, carboxylates, phosphates, and sulfates. Isothermal titration calorimetry (ITC) and NMR titration experiments would provide quantitative data on the binding constants and thermodynamics of complexation. nih.gov Comparing these results with those of unsubstituted phenylguanidinium and other derivatives would reveal the influence of the 3-methylsulfanyl substituent on binding strength and selectivity. The sulfur atom could potentially engage in non-covalent interactions with certain anions, leading to unique selectivity profiles.
By tethering a chromophore or fluorophore to the this compound scaffold, it should be possible to design novel chemosensors for anions. barbatti.org Anion binding would be expected to perturb the electronic properties of the indicator moiety, leading to a detectable change in color or fluorescence. barbatti.org Such sensors could find applications in environmental monitoring or biomedical diagnostics.
The incorporation of this guanidinium unit into porous organic polymers or covalent organic frameworks could lead to materials for selective anion extraction or separation. nih.govrsc.org The regular arrangement of the binding sites within a porous structure could enhance selectivity and uptake capacity for target anions from complex mixtures.
Advanced Computational Studies for Predictive Design and Reaction Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the properties and reactivity of guanidine derivatives and for guiding experimental work. rsc.org Future research on this compound would greatly benefit from a strong computational component.
DFT calculations can be used to predict key properties such as gas-phase basicity, pKa values, and proton affinities. rsc.org These calculations would provide a fundamental understanding of how the methylsulfanyl group influences the electronic character of the guanidine moiety. Furthermore, computational studies can model the interactions between the guanidinium cation and various anions, predicting binding energies and geometries, which would be invaluable for the rational design of selective anion receptors. acs.org
In the context of catalysis, DFT can be used to elucidate reaction mechanisms and to understand the role of the catalyst in lowering activation barriers. nih.gov By modeling the transition states of reactions catalyzed by this compound, it would be possible to predict its efficacy and to design improved catalysts with enhanced activity and selectivity.
Finally, computational screening could be employed to discover new and unexpected applications for this compound. By simulating its interactions with various biological targets, such as enzymes or protein surfaces, it may be possible to identify potential new therapeutic applications. High-throughput virtual screening, guided by an understanding of the key structural and electronic features of the molecule, could accelerate the discovery of novel functions.
| Computational Method | Predicted Property/Application | Impact on Research |
| DFT (Gas Phase & Solvated) | Basicity, pKa, Anion Binding Affinity | Rational design of catalysts and receptors. |
| Transition State Theory | Catalytic Reaction Mechanisms | Optimization of catalytic performance. |
| Molecular Docking | Binding to Biological Targets | Discovery of potential therapeutic applications. |
Q & A
Q. What are the recommended methods for synthesizing 1-[3-(Methylsulfanyl)phenyl]guanidine with high yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between 3-(methylsulfanyl)aniline and cyanamide derivatives under acidic conditions. To optimize yield, consider using reflux conditions with a polar aprotic solvent (e.g., DMF) and a catalyst such as HCl. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for achieving >95% purity. Computational reaction path search methods (e.g., quantum chemical calculations) can identify optimal reaction parameters and intermediates, reducing trial-and-error approaches .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the guanidine backbone and methylsulfanyl substituent.
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98%) and identify impurities (e.g., unreacted precursors) .
- Elemental Analysis to validate molecular composition (C, H, N, S).
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor for thiomethyl group oxidation using FT-IR or Raman spectroscopy to detect sulfoxide/sulfone byproducts .
Advanced Research Questions
Q. What experimental design strategies are optimal for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Employ a factorial design to systematically vary substituents (e.g., electron-withdrawing/-donating groups on the phenyl ring) and assess biological activity. For example:
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Reproducibility Checks : Validate purity (HPLC, elemental analysis) and exclude batch-to-batch variability.
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay pH, temperature).
- Comparative Bioassays : Use standardized protocols (e.g., OECD guidelines) to test the compound against control molecules under identical conditions .
Q. What computational strategies are recommended for predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict thermal stability and degradation pathways.
- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., water, DMSO) to assess solubility and aggregation tendencies.
- Reaction Network Analysis : Use software like ICReDD’s tools to map potential side reactions during synthesis .
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR for reaction progress). Use microreactors to enhance heat/mass transfer and reduce batch variability. Validate scalability via pilot-scale trials (10–100 g batches) with rigorous quality control (e.g., GC-MS for intermediate tracking) .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation.
- Membrane Filtration : Employ nanofiltration membranes (MWCO 200–300 Da) to remove low-molecular-weight impurities.
- Ion-Exchange Chromatography : Exploit the guanidine group’s basicity for selective binding to cationic resins .
Data Analysis and Contradiction Management
Q. How should researchers design experiments to minimize artifacts in biological assays involving this compound?
- Methodological Answer :
- Counter-Screens : Test against off-target proteins to rule out nonspecific binding.
- Solvent Controls : Include DMSO/vehicle controls at matching concentrations.
- Dose-Response Curves : Use at least 10 concentration points to calculate accurate EC₅₀/IC₅₀ values.
- Blinded Analysis : Assign compound codes to prevent observer bias .
Q. What methodologies are effective for integrating large-scale experimental data on this compound into predictive models?
- Methodological Answer : Use chemical informatics platforms (e.g., KNIME, Pipeline Pilot) to curate data (e.g., synthesis conditions, bioactivity). Apply machine learning (e.g., random forest, neural networks) to predict untested properties. Ensure data integrity via blockchain-based timestamping and metadata tagging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
